2-Ethylcyclopropane-1-carboxylic acid
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Overview
Description
2-Ethylcyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C6H10O2 It is a cyclopropane derivative, characterized by a three-membered ring structure with an ethyl group and a carboxylic acid functional group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylcyclopropane-1-carboxylic acid can be achieved through several methods, including:
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Cyclopropanation of Alkenes: : One common method involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For example, the reaction of ethyl diazoacetate with an alkene in the presence of a catalyst such as rhodium or copper can yield the desired cyclopropane derivative .
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Grignard Reagents: : Another approach involves the use of Grignard reagents. The reaction of ethylmagnesium bromide with cyclopropanecarboxylic acid chloride can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
2-Ethylcyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Ethylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives such as:
Cyclopropanecarboxylic acid: Lacks the ethyl group, making it less sterically hindered.
2-Methylcyclopropane-1-carboxylic acid: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
Cyclopropane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
The presence of the ethyl group in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-ethylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWQTAIJWQNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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